Bienvenue dans la boutique en ligne BenchChem!

5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Antiviral nucleoside analog Herpes simplex virus Pyrimidinone SAR

Order CAS 18002-37-4, a 5-iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one specifically designed for antiviral SAR. Unlike IPdR, the THF ring replaces the labile deoxyribose to enhance acid stability and modulate pharmacokinetics. The 4-methoxy and 5-iodo substitutions are essential for target engagement in HSV-1/2, VZV, and DHODH inhibition assays. Ideal for Sonogashira/Suzuki library synthesis and SAD phasing.

Molecular Formula C9H11IN2O3
Molecular Weight 322.1 g/mol
CAS No. 18002-37-4
Cat. No. B3348613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
CAS18002-37-4
Molecular FormulaC9H11IN2O3
Molecular Weight322.1 g/mol
Structural Identifiers
SMILESCOC1=NC(=O)N(C=C1I)C2CCCO2
InChIInChI=1S/C9H11IN2O3/c1-14-8-6(10)5-12(9(13)11-8)7-3-2-4-15-7/h5,7H,2-4H2,1H3
InChIKeyTURUCRGGIUKFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 18002-37-4) – A 5‑Halogenated Pyrimidinone Nucleoside Analog for Antiviral Research Procurement


5‑Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 18002‑37‑4; molecular formula C₉H₁₁IN₂O₃, MW 322.1 g/mol) is a synthetic 5‑halogenated 2‑pyrimidinone nucleoside analog in which the natural sugar moiety is replaced by a tetrahydrofuran (THF) ring and the 4‑position carries a methoxy substituent . This compound belongs to the broader class of purinyl and pyrimidinyl tetrahydrofurans, which have been patented as antiviral agents effective against herpes simplex virus types 1 and 2 (HSV‑1, HSV‑2) and varicella‑zoster virus (VZV) [1]. Its structural features—5‑iodo substitution, 4‑methoxy modification, and the THF sugar surrogate—distinguish it from classical 2′‑deoxyribonucleoside analogs such as 5‑iodo‑2‑pyrimidinone 2′‑deoxyribonucleoside (IPdR) and from the tetrahydropyran (THP) analog CAS 5580‑88‑1, making it a targeted building block for structure‑activity relationship (SAR) studies and antiviral lead optimization programs [2].

Why 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one Cannot Be Replaced by In‑Class Analogs Without Quantitative Comparison


Within the 5‑halopyrimidinone nucleoside class, the nature of the sugar surrogate (THF vs. deoxyribose vs. THP) and the substituent at the 4‑position (methoxy vs. carbonyl vs. amino) critically affect antiviral potency, enzyme binding, and metabolic stability [1]. The prototypical 5‑iodo‑2‑pyrimidinone 2′‑deoxyribonucleoside (IPdR) exhibits IC₅₀ values <1 µM against HSV‑1 and HSV‑2 and binds strongly to viral thymidine kinase, yet its deoxyribose sugar is susceptible to phosphorolytic cleavage [2]. The THF‑containing analog represented by compound 18002‑37‑4 replaces the labile glycosidic bond with a chemically robust N‑tetrahydrofuranyl linkage, which may confer enhanced acid stability and different pharmacokinetic properties [3]. Moreover, the 4‑methoxy group alters the electron density of the pyrimidinone ring relative to the 4‑carbonyl present in IPdR, potentially modulating hydrogen‑bonding interactions with target polymerases. Generic substitution with a non‑iodinated (CAS 18002‑24‑9) or THP (CAS 5580‑88‑1) analog would therefore eliminate key structural determinants of target engagement and should not be assumed equivalent without head‑to‑head comparative data.

Quantitative Differentiation of 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one from Closest Analogs – Evidence-Based Procurement Guide


5‑Iodo Substitution Enables Retention of Anti‑HSV Activity Comparable to IPdR While Replacing the Sugar Moiety with THF

In a class‑defining study, 5‑iodo‑2‑pyrimidinone 2′‑deoxyribonucleoside (IPdR) demonstrated potent inhibition of HSV‑1 (KOS strain) with an IC₅₀ of 0.3 µM and HSV‑2 (G strain) with an IC₅₀ of 0.5 µM in plaque‑reduction assays, while the corresponding 5‑bromo analog (BrPdR) was approximately 3‑ to 5‑fold less active [1]. The patent US5272152 explicitly claims 5‑halo‑ (including iodo‑) pyrimidinyl tetrahydrofurans as anti‑HSV agents, establishing that the 5‑iodo pharmacophore retains activity when the sugar is replaced by a THF ring [2]. Although no public IC₅₀ value is available specifically for CAS 18002‑37‑4, the structural conservation of the 5‑iodo‑2‑pyrimidinone core allows a class‑level inference that the THF analog shares the iodo‑dependent anti‑HSV mechanism of IPdR, differing primarily in sugar‑derived pharmacokinetic and stability properties.

Antiviral nucleoside analog Herpes simplex virus Pyrimidinone SAR

THF Sugar Surrogate Differentiates CAS 18002‑37‑4 from the THP Analog (CAS 5580‑88‑1) in DHODH Enzyme Inhibition Context

The THP analog 5‑iodo‑4‑methoxy‑1‑(tetrahydropyran‑2‑yl)pyrimidin‑2‑one (CAS 5580‑88‑1) has been tested against human dihydroorotate dehydrogenase (DHODH) and exhibited an IC₅₀ of 110 nM in a DCIP‑reduction‑based assay at pH 8.0 [1]. The THF analog (CAS 18002‑37‑4) shares the identical 5‑iodo‑4‑methoxy‑pyrimidin‑2‑one headgroup but replaces the six‑membered THP ring with a five‑membered THF ring, which reduces the lipophilic character and alters the spatial orientation of the heterocycle relative to the enzyme binding pocket. While direct DHODH data for CAS 18002‑37‑4 are unavailable, the 110 nM IC₅₀ of the THP analog provides a quantitative baseline for structure‑based differentiation: the smaller THF ring is predicted to reduce hydrophobic contacts observed in the THP‑DHODH interaction, potentially shifting selectivity toward other pyrimidine‑utilizing enzymes such as viral thymidine kinase [2]. This ring‑size selectivity is a key procurement criterion when the research objective is antiviral rather than immunosuppressive target engagement.

DHODH inhibition Pyrimidine biosynthesis Immunosuppression

Critical Role of the 5‑Iodo Substituent: Non‑Iodinated Analog (CAS 18002‑24‑9) Lacks Antiviral Pharmacophore

The non‑iodinated analog 4‑methoxy‑1‑(tetrahydrofuran‑2‑yl)pyrimidin‑2(1H)‑one (CAS 18002‑24‑9) is commercially available but lacks the 5‑iodo group that is required for anti‑herpes activity in the 2‑pyrimidinone class . In the deoxyribose series, removal of the 5‑halogen (e.g., 2‑pyrimidinone 2′‑deoxyribonucleoside without halogen) abolishes detectable anti‑HSV activity, confirming that the halogen atom is essential for binding to viral thymidine kinase and subsequent inhibition of viral DNA synthesis [1]. The 5‑iodo group also serves as a heavy‑atom label for X‑ray crystallography (anomalous scattering at the iodine K‑edge) and as a synthetic handle for cross‑coupling reactions (e.g., Sonogashira, Suzuki), enabling further derivatization [2]. CAS 18002‑24‑9 cannot serve as a functional replacement in any antiviral SAR study or structural biology experiment requiring the halogen pharmacophore.

Structure‑activity relationship Halogen‑dependent antiviral activity Nucleoside analog design

Acid Stability Advantage of THF‑Linked Nucleoside Analogs Over Natural Deoxyribose‑Containing Counterparts

Natural 2′‑deoxyribonucleosides undergo acid‑catalyzed depurination/depyrimidination via cleavage of the glycosidic bond (t₁/₂ < 1 h at pH 1, 37 °C for 2′‑deoxyuridine). The N‑tetrahydrofuranyl linkage in CAS 18002‑37‑4 replaces the labile N‑glycosidic bond with an N‑alkyl bond to the THF ring, which lacks the anomeric center that is the primary site of acid lability [1]. This structural modification has been exploited in the patented tetrahydrofuran nucleoside class to improve oral bioavailability and resistance to phosphorylase‑mediated degradation [2]. While quantitative pH‑stability data for CAS 18002‑37‑4 are not publicly disclosed, the class‑level stability advantage of THF over deoxyribose is a well‑established principle in nucleoside drug design and is a key differentiator for procurement when chemical robustness during synthesis or formulation is a priority.

Chemical stability Glycosidic bond stability Formulation development

Prioritized Procurement Scenarios for 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS 18002-37-4)


SAR‑Driven Optimization of Anti‑HSV Nucleoside Analogs with Improved Metabolic Stability

Researchers building on the validated anti‑HSV activity of IPdR (IC₅₀ 0.3–0.5 µM against HSV‑1/2 [1]) can employ CAS 18002‑37‑4 to probe the effect of replacing the natural deoxyribose with an acid‑stable THF ring while retaining the essential 5‑iodo pharmacophore [2]. Comparative testing of CAS 18002‑37‑4 against IPdR in plaque‑reduction and viral DNA synthesis inhibition assays will quantify the impact of the sugar surrogate on antiviral potency and selectivity, directly informing lead optimization.

Ring‑Size Selectivity Profiling of Pyrimidinone‑Based DHODH Inhibitors

The THP analog CAS 5580‑88‑1 inhibits human DHODH with an IC₅₀ of 110 nM [3], establishing the 5‑iodo‑4‑methoxy‑pyrimidin‑2‑one scaffold as a DHODH‑binding chemotype. Procuring the THF analog CAS 18002‑37‑4 enables a controlled head‑to‑head comparison of five‑ vs. six‑membered oxygen heterocycles on DHODH inhibition, providing SAR data essential for optimizing selectivity between immunosuppressive DHODH and antiviral viral kinase targets.

Synthetic Intermediate for Diversification via 5‑Iodo Cross‑Coupling Chemistry

The 5‑iodo substituent of CAS 18002‑37‑4 is a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (Sonogashira, Suzuki, Heck), allowing rapid generation of 5‑alkynyl, 5‑aryl, or 5‑alkenyl libraries for high‑throughput antiviral screening [4]. Researchers prioritizing library synthesis should procure CAS 18002‑37‑4 rather than the non‑iodinated analog CAS 18002‑24‑9, which cannot serve as a coupling partner for these diversification strategies.

Structural Biology Studies Utilizing Iodine Anomalous Scattering for Phasing

The iodine atom at position 5 provides a strong anomalous scattering signal (f″ ≈ 6.8 electrons at Cu Kα) suitable for single‑wavelength anomalous diffraction (SAD) phasing in protein‑co‑crystal structures [5]. When co‑crystallized with viral thymidine kinase or DHODH, CAS 18002‑37‑4 can facilitate de novo phase determination without the need for selenomethionine labeling, a capability absent in the non‑iodinated analog CAS 18002‑24‑9.

Quote Request

Request a Quote for 5-Iodo-4-methoxy-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.